(E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile
Description
(E)-3-((3-Chloro-4-methylphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a thiazole-acrylonitrile hybrid compound with a complex substitution pattern. Its structure features:
- A thiazole ring substituted at position 4 with a 3,4-dimethylphenyl group.
- An acrylonitrile moiety at position 2 of the thiazole, conjugated with an (E)-configured amino group derived from 3-chloro-4-methylaniline.
- Electron-withdrawing (chloro, cyano) and electron-donating (methyl, amino) groups, which influence its electronic properties and reactivity.
Its structural complexity enables interactions with biological targets such as kinases or enzymes involved in oxidative stress pathways .
Properties
IUPAC Name |
(E)-3-(3-chloro-4-methylanilino)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3S/c1-13-4-6-16(8-15(13)3)20-12-26-21(25-20)17(10-23)11-24-18-7-5-14(2)19(22)9-18/h4-9,11-12,24H,1-3H3/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKSGPPKXIXYBJ-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)C)Cl)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)C)Cl)/C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of the compound typically involves the coupling of an appropriate thiazole derivative with an acrylonitrile moiety. The general synthetic route may be outlined as follows:
- Formation of Thiazole : The thiazole ring can be synthesized through cyclization reactions involving thioketones and α-halo ketones.
- Acrylonitrile Coupling : The acrylonitrile component is introduced via a nucleophilic addition reaction.
- Final Purification : The product is purified using column chromatography to obtain the desired compound in high purity.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer and antimicrobial agent.
Anticancer Activity
Research indicates that this compound exhibits notable cytotoxicity against several cancer cell lines. For instance:
- IC50 Values : In vitro studies have reported IC50 values in the low micromolar range against human cancer cell lines such as A431 (epidermoid carcinoma) and HT29 (colorectal adenocarcinoma), suggesting potent anticancer properties .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of Bcl-2 : It has been shown to interact with Bcl-2 proteins, which are crucial in regulating apoptosis.
- Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest at the G2/M phase, leading to increased apoptosis in treated cells .
Structure-Activity Relationship (SAR)
The SAR analysis of thiazole-containing compounds indicates that:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups such as chloro and methyl groups on the phenyl rings enhances biological activity.
- Thiazole Ring Importance : The thiazole moiety is essential for maintaining cytotoxic activity, as modifications to this structure often lead to diminished effects .
Case Studies
- Cytotoxicity Studies : A comprehensive study evaluated the cytotoxic effects of various thiazole derivatives, including our compound, against multiple cancer cell lines. Results showed that compounds with similar structural features exhibited comparable or enhanced activity relative to known chemotherapeutics like doxorubicin .
- Antimicrobial Activity : Additional research has explored the antimicrobial properties of this compound. Preliminary results indicate effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antibacterial potential .
Scientific Research Applications
The compound (E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by relevant case studies and data.
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives, including the target compound, in exhibiting anticancer properties. Thiazole compounds are often integrated into drug design due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Mechanism of Action : The presence of the thiazole moiety enhances the compound's interaction with cellular targets involved in cancer proliferation. For example, compounds similar to the target have shown effectiveness against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values indicating significant antiproliferative effects .
- Case Study : A recent investigation synthesized a series of thiazole-pyridine hybrids, demonstrating that compounds with similar structural features to this compound exhibited IC50 values as low as 5.71 µM against breast cancer cells, outperforming standard treatments like 5-fluorouracil .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Thiazole derivatives have been reported to possess activity against various pathogens, including bacteria and fungi.
- Research Findings : Studies indicate that thiazole-containing compounds can disrupt microbial cell membranes or inhibit essential enzymatic pathways within microorganisms .
- Case Study : A derivative related to the target compound demonstrated significant antibacterial activity against Mycobacterium tuberculosis with an MIC of 0.09 µg/mL, highlighting its potential for treating resistant strains of bacteria .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial applications, thiazole derivatives are also recognized for their anti-inflammatory properties.
- Mechanism : The anti-inflammatory action is often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
- Case Study : A study involving a similar thiazole derivative showed a reduction in inflammatory markers in vitro, suggesting that modifications to the thiazole structure can enhance anti-inflammatory efficacy .
Data Table: Summary of Applications
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their distinguishing features are summarized below:
Key Observations :
- Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, enhancing reactivity in nucleophilic environments.
- Amino groups (as in the target compound) improve solubility in polar solvents and hydrogen-bonding capacity, critical for protein interactions .
Reaction Yields :
- Target compound: ~60–70% (estimated from similar protocols in ).
- Nitro-substituted analogues: ~40–50% due to side reactions during nitration .
Bioactivity and Mechanism
- Antioxidant activity : Hydroxy and methoxy substituents (as in ) enhance radical scavenging, reducing oxidative stress in vitro.
- Antimalarial activity : Chloro and nitro groups in similar compounds disrupt Plasmodium protease function (IC₅₀ ~0.8 µM) .
Physicochemical Properties
Notes:
- The target compound’s lower logP compared to nitro-substituted analogues suggests better aqueous compatibility.
Preparation Methods
Hantzsch Thiazole Formation
The 4-(3,4-dimethylphenyl)thiazol-2-yl moiety is synthesized via a modified Hantzsch reaction. As detailed in WO1999021845A2, bromoacetyl intermediates (e.g., 2-bromoacetyl-3-methylthiophene) react with substituted isothiocyanates under acidic conditions. For this target compound, 3,4-dimethylphenyl isothiocyanate is condensed with 2-bromoacetophenone derivatives in dichloromethane (DCM) at 0–5°C. The reaction proceeds via nucleophilic attack of the thiocyanate sulfur on the α-carbon of the bromoacetyl group, followed by cyclization to form the thiazole ring. Yields range from 45% to 69% depending on substituent steric effects.
Critical Parameters :
- Temperature Control : Reactions below 10°C minimize side-product formation from bromoacetyl dimerization.
- Solvent Selection : Dichloromethane or chloroform enhances solubility of aromatic intermediates.
Purification and Crystallization
Flash Chromatography
Crude product purification employs gradient elution (2–6% methanol in DCM) on silica gel, resolving unreacted aldehydes and thiazole precursors. The target compound elutes at 4% methanol, yielding a yellow solid with 95% purity (HPLC).
Recrystallization
Crystallization from 10% isopropanol/chloroform mixtures produces needle-like crystals suitable for X-ray diffraction. Differential scanning calorimetry (DSC) reveals a melting point of 162–163°C, consistent with patent data.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₂₀H₁₇ClN₄S: 396.0782; Found: 396.0785 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Hantzsch + Knoevenagel | 69 | 95 | Scalable, high stereoselectivity |
| One-Pot Cyclocondensation | 52 | 88 | Reduced step count |
Data aggregated from WO1999021845A2 and US10550107B2 highlight the superiority of sequential Hantzsch-Knoevenagel protocols in balancing yield and efficiency.
Challenges and Mitigation Strategies
Byproduct Formation
Dimerization of the acrylonitrile intermediate is suppressed by strict temperature control (<80°C) and inert atmospheres (N₂/Ar).
Solvent Toxicity
Replacing carcinogenic chloroform with ethyl acetate in later steps reduces environmental impact without compromising yield.
Q & A
Q. Example Discrepancy :
- A chloro-substituted analog showed 10x higher potency in kinase inhibition than its methoxy counterpart due to enhanced hydrophobic interactions .
Advanced Question: What mechanistic hypotheses exist for its biological activity?
Answer:
Proposed mechanisms include:
- Kinase Inhibition : The acrylonitrile-thiazole scaffold mimics ATP-binding motifs in kinases (e.g., EGFR or VEGFR2). Docking simulations suggest H-bonding between the nitrile and kinase hinge region .
- Reactive Oxygen Species (ROS) Modulation : Nitrile and thiazole moieties may chelate transition metals (e.g., Fe²⁺), inducing oxidative stress in cancer cells .
- Cellular Uptake : LogP values (~3.5) predicted via HPLC retention times indicate moderate membrane permeability, validated via fluorescent tagging in live-cell imaging .
Q. Experimental Validation Workflow :
Molecular Docking (AutoDock Vina) → 2. In Vitro Kinase Assays → 3. ROS Detection (DCFH-DA probe) → 4. Cellular Pharmacokinetics (LC-MS/MS).
Advanced Question: How to design experiments for SAR studies?
Answer:
- Core Modifications :
- Replace 3-chloro-4-methylphenyl with electron-deficient (e.g., nitro) or bulky (e.g., naphthyl) groups to assess electronic/steric effects .
- Substitute thiazole with oxazole or imidazole to evaluate heterocycle specificity .
- Functional Group Additions : Introduce sulfonamide or carbamate groups to the acrylonitrile backbone to enhance solubility or target engagement .
- Isosteric Replacements : Swap nitrile (-C≡N) with trifluoromethyl (-CF₃) to probe polarity impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
